(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC16005453
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol -](/images/structure/VC16005453.png)
Specification
Molecular Formula | C7H8N4O |
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Molecular Weight | 164.16 g/mol |
IUPAC Name | (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
Standard InChI | InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11) |
Standard InChI Key | FYHWCTZZGSZCSK-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1NC(=N2)CO)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The core structure of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. Key substituents include:
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Amino group (-NH₂) at position 6 of the pyridine moiety.
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Methanol group (-CH₂OH) at position 2 of the imidazole ring.
This configuration introduces both hydrophilic (methanol) and nucleophilic (amino) functionalities, influencing reactivity and solubility.
Comparative Physicochemical Data
While direct data for the target compound is limited, analogs provide critical insights:
The amino group in the target compound likely enhances water solubility compared to bromo or methyl analogs due to hydrogen-bonding capacity .
Synthetic Methodologies
Tandem SₙAr Reaction–Reduction–Heterocyclization
A one-pot synthesis strategy for imidazo[4,5-b]pyridines involves:
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SₙAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in H₂O-IPA (1:1) at 80°C to form N-substituted intermediates .
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Reduction: Zinc dust and HCl reduce nitro groups to amines, yielding pyridine-2,3-diamines .
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Heterocyclization: Condensation with aldehydes in H₂O-IPA forms the imidazo[4,5-b]pyridine core .
For the target compound, substituting the aldehyde with glycolaldehyde could introduce the methanol group, while amination at position 6 may require palladium-catalyzed coupling or nitro reduction .
Mitsunobu Reaction for Methanol Group Installation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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¹³C NMR: Carbons adjacent to electronegative groups (e.g., C-2 near -CH₂OH) resonate at δ 60–70 ppm .
Mass Spectrometry
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HRMS: Predicted molecular ion [M+H]⁺ at m/z 179.0808 (C₇H₇N₄O⁺).
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Fragmentation patterns likely involve loss of H₂O (-18 Da) from the methanol group .
Biological and Chemical Applications
Antimicrobial Activity
While imidazo[4,5-b]pyridines with alkyl/aryl substituents show limited antimicrobial activity (MIC >40 μM) , the amino and methanol groups in the target compound may enhance interactions with bacterial enzymes or membranes.
Stability and Reactivity
Oxidative Stability
Dihydroimidazo[4,5-b]pyridines are prone to oxidation under aerobic conditions . The target compound’s amino group may necessitate storage under inert atmospheres to prevent degradation.
Functionalization Opportunities
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